2-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}-3-(4-ethylphenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE is a complex organic compound that features a quinazolinone core, an imidazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common approach is to start with the synthesis of the imidazole ring, followed by the construction of the quinazolinone core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups .
Scientific Research Applications
2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of 2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The quinazolinone core may also play a role in binding to biological targets, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
4,5-Diphenyl-1H-imidazole: Shares the imidazole ring but lacks the quinazolinone core.
Quinazolinone derivatives: Compounds with similar core structures but different substituents.
Sulfanyl-substituted compounds: Molecules with similar sulfanyl groups but different core structures .
Uniqueness
2-{[(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)SULFANYL]METHYL}-3-(4-ETHYLPHENYL)-4(3H)-QUINAZOLINONE is unique due to its combination of an imidazole ring, a quinazolinone core, and specific substituents.
Properties
Molecular Formula |
C32H26N4OS |
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Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanylmethyl]-3-(4-ethylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C32H26N4OS/c1-2-22-17-19-25(20-18-22)36-28(33-27-16-10-9-15-26(27)31(36)37)21-38-32-34-29(23-11-5-3-6-12-23)30(35-32)24-13-7-4-8-14-24/h3-20H,2,21H2,1H3,(H,34,35) |
InChI Key |
NTUGOPDHLNOEDT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CSC4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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